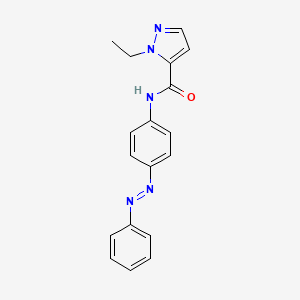

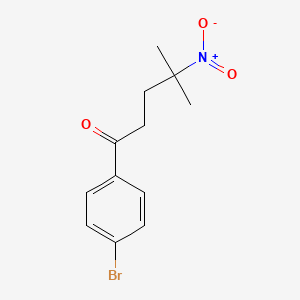

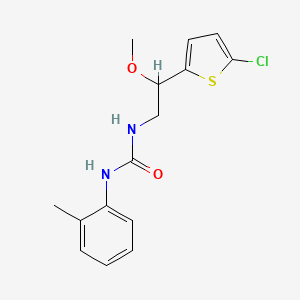

![molecular formula C17H16N2O3S B2981484 5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 2097915-05-2](/img/structure/B2981484.png)

5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a cyclopropyl group, a furan ring, a thiophene ring, an oxazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group could be introduced via a cyclopropanation reaction . The furan and thiophene rings could be synthesized using Paal-Knorr synthesis or other similar methods . The oxazole ring could be formed via a cyclization reaction, and the carboxamide group could be introduced via a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule. The furan, thiophene, and oxazole rings are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the furan and thiophene rings could undergo electrophilic aromatic substitution reactions. The oxazole ring could potentially undergo reactions at the nitrogen atom .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related to the compound , was synthesized and evaluated for antitubercular activity. These compounds showed promising results as inhibitors of Mycobacterium tuberculosis, with five analogs exhibiting minimal inhibitory concentrations (MICs) of 3.12 µg/cm^3, indicating potent antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020). Furthermore, various synthesized compounds were screened for their antimicrobial activities, revealing some displayed activity against tested microorganisms, highlighting their potential in addressing bacterial infections (Başoğlu et al., 2013).

Antiallergic Properties

A study on a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides revealed potent antiallergic activity, with the most active compound inhibiting the action of serotonin, histamine, and bradykinin by 94, 92, and 100%, respectively, in dermal vascular permeability and active anaphylaxis assays in rats (Georgiev et al., 1987).

Synthesis of Novel Chemical Structures

The synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant studies were explored, indicating that certain compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential. This research highlights the compound's relevance in creating new chemical entities with potential biological activities (Raghavendra et al., 2016). Additionally, the transformation of N-(2-acylaryl)benzamides and analogous compounds under Camps cyclization conditions to various derivatives underscores the compound's utility in chemical synthesis, leading to the generation of new chemical entities with potential pharmacological applications (Mochalov et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

5-cyclopropyl-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(13-9-15(22-19-13)11-5-6-11)18-10-12(14-3-1-7-21-14)16-4-2-8-23-16/h1-4,7-9,11-12H,5-6,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNKOWYSKHBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

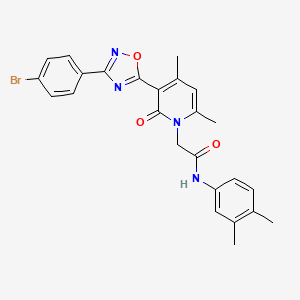

![8-oxaspiro[4.5]decan-2-one](/img/structure/B2981403.png)

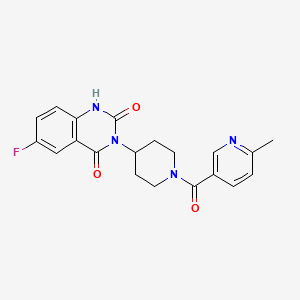

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

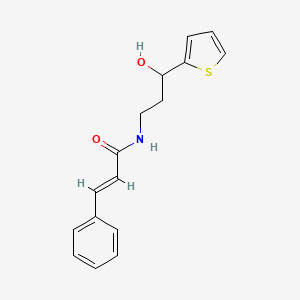

![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)